

The Structural Basis of Pruvonertinib's Selectivity: A Technical Guide

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Compound of Interest		
Compound Name:	Pruvonertinib	
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Abstract

Pruvonertinib (also known as YK-029A) is a third-generation, orally bioavailable, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity against EGFR activating mutations, including the T790M resistance mutation and challenging exon 20 insertions (EGFRex20ins), while sparing wild-type (WT) EGFR.[1][2][3] This selectivity profile translates into a promising therapeutic window, minimizing the doselimiting toxicities associated with earlier generation EGFR TKIs that exhibit significant activity against WT EGFR. This technical guide elucidates the structural underpinnings of Pruvonertinib's selectivity, detailing its molecular interactions within the EGFR kinase domain, summarizing its inhibitory potency, and outlining the experimental methodologies used to characterize its profile.

Introduction: The Challenge of EGFR-Mutant Non-Small Cell Lung Cancer

The discovery of activating mutations in the EGFR gene revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC). First and second-generation EGFR TKIs offered significant clinical benefit; however, their efficacy is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation, and by on-target toxicities resulting from the inhibition of wild-type EGFR in healthy tissues. Furthermore, a



notable subset of NSCLC patients harbors EGFR exon 20 insertion mutations, which are historically refractory to conventional EGFR TKIs. **Pruvonertinib** was specifically designed to address these challenges.

Structure-Activity Relationship and Design Strategy

Pruvonertinib is a structural analogue of osimertinib, a successful third-generation EGFR TKI. [4] The design of **Pruvonertinib** leveraged a computer-aided approach to optimize its interaction with the EGFR kinase domain, particularly in the presence of exon 20 insertion mutations. A key design objective was to enhance hydrophobic interactions with the P-loop of EGFR, specifically with the Phenylalanine residue at position 723 (Phe723).[2][5] This enhanced interaction contributes to its potent inhibition of EGFRex20ins mutants.

Like other third-generation irreversible inhibitors, **Pruvonertinib** features a pyrimidine core that anchors the molecule in the ATP binding site and an acrylamide warhead that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the active site of EGFR. This covalent and irreversible binding is a hallmark of its potent and sustained inhibitory activity.

Quantitative Analysis of Pruvonertinib's Kinase Inhibition Profile

The selectivity of **Pruvonertinib** is quantitatively demonstrated by its differential inhibitory activity against various EGFR mutants compared to wild-type EGFR. The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Pruvonertinib** against key EGFR variants.

Kinase Target	IC50 (nM)	Reference
EGFR (Wild-Type)	>1000	[3]
EGFR (L858R/T790M)	0.18	[6]
EGFR (del19/T790M)	Not Specified	
EGFR (exon 20 insertion)	Potent Inhibition	[1][3]



Note: Specific IC50 values for all exon 20 insertion variants are not publicly available but are described as being potently inhibited.

Structural Basis for Selectivity: The Binding Mode of Pruvonertinib

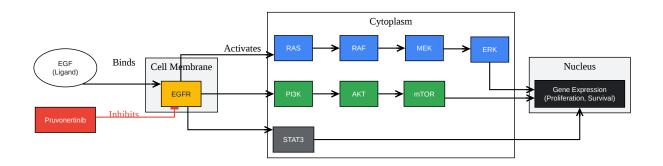
While a co-crystal structure of **Pruvonertinib** with the EGFR kinase domain is not yet publicly available, its binding mode can be reliably inferred from its structural similarity to osimertinib and from molecular modeling studies. The key interactions governing its potency and selectivity are:

- Covalent Bond Formation: The acrylamide moiety of Pruvonertinib is positioned to form a
 covalent bond with the thiol group of Cys797, which is located at the edge of the ATP-binding
 pocket. This irreversible interaction ensures a prolonged inhibition of the kinase activity.
- Hinge Region Interaction: The pyrimidine core of **Pruvonertinib** forms hydrogen bonds with
 the hinge region of the EGFR kinase domain, specifically with the backbone amide of
 Met793. This is a canonical interaction for ATP-competitive kinase inhibitors.
- Selectivity Pocket and Gatekeeper Residue: The T790M mutation, which confers resistance to earlier generation TKIs, involves the substitution of a smaller threonine residue with a bulkier methionine. **Pruvonertinib**'s structure is designed to accommodate the methionine at position 790, and it forms favorable van der Waals interactions with it. In contrast, the interaction with the wild-type threonine at this position is less optimal, contributing to its selectivity for the T790M mutant.[7]
- P-Loop Interaction: As a key design feature, **Pruvonertinib** establishes enhanced hydrophobic interactions with Phe723 in the P-loop of EGFR.[2][5] This interaction is particularly important for its activity against EGFR exon 20 insertion mutants, which often alter the conformation of the P-loop.
- Solvent Front Interactions: The solvent-exposed region of the molecule can be modified to optimize pharmacokinetic properties without compromising its core binding interactions.



Signaling Pathway and Experimental Workflow Visualizations

EGFR Signaling Pathway and Pruvonertinib's Point of Inhibition

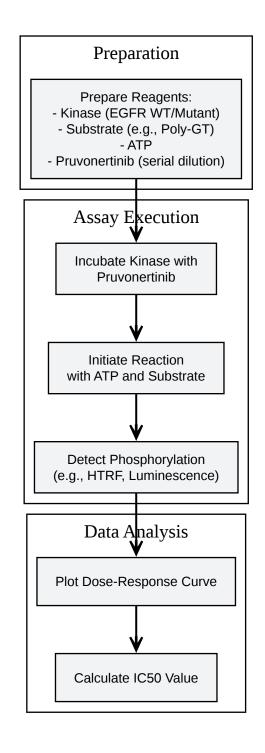


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Caption: EGFR signaling pathway and the inhibitory action of **Pruvonertinib**.

Experimental Workflow for Kinase Inhibition Assay





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Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols



In Vitro EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

- Objective: To determine the IC50 of **Pruvonertinib** against wild-type and mutant EGFR.
- Materials: Recombinant human EGFR (WT and mutants), biotinylated poly-GT substrate,
 ATP, HTRF Kinase-TK Antibody labeled with Eu3+-cryptate, and Streptavidin-XL665.
- Procedure:
 - Serially dilute Pruvonertinib in DMSO.
 - In a 384-well plate, add the EGFR enzyme and the diluted Pruvonertinib.
 - Incubate for 30 minutes at room temperature to allow for compound binding.
 - Initiate the kinase reaction by adding a mixture of the biotinylated poly-GT substrate and ATP.
 - Incubate for 1 hour at room temperature.
 - Stop the reaction and detect phosphorylation by adding the HTRF detection reagents (Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
 - Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.
 - Read the plate on an HTRF-compatible microplate reader (emission at 620 nm and 665 nm).
 - The ratio of the fluorescence signals is proportional to the extent of substrate phosphorylation.
 - Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (e.g., using CellTiter-Glo®)



- Objective: To assess the effect of Pruvonertinib on the proliferation of cancer cell lines harboring different EGFR mutations.
- Materials: NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion),
 appropriate cell culture media, and the CellTiter-Glo® Luminescent Cell Viability Assay kit.
- Procedure:
 - Seed the cells in 96-well plates and allow them to adhere overnight.
 - Treat the cells with serial dilutions of Pruvonertinib or DMSO as a vehicle control.
 - Incubate for 72 hours.
 - Equilibrate the plate and its contents to room temperature.
 - Add the CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a microplate reader.
 - The luminescent signal is proportional to the amount of ATP present, which is an indicator
 of the number of viable cells.
 - Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Conclusion

The selectivity of **Pruvonertinib** for mutant forms of EGFR, particularly the T790M resistance mutation and exon 20 insertion mutations, over wild-type EGFR is a result of rational drug design. This selectivity is achieved through a combination of irreversible covalent binding to Cys797 and optimized non-covalent interactions within the ATP-binding pocket, including enhanced hydrophobic interactions with Phe723 of the P-loop and accommodation of the



T790M gatekeeper mutation. This molecular profile allows for potent inhibition of the target oncogenic drivers while minimizing the mechanism-based toxicities associated with wild-type EGFR inhibition, making **Pruvonertinib** a promising therapeutic agent for specific, genetically-defined NSCLC patient populations.

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